molecular formula C9H18N2O3S B141298 Trimethylacetamidomethylcysteine CAS No. 125700-47-2

Trimethylacetamidomethylcysteine

Cat. No. B141298
CAS RN: 125700-47-2
M. Wt: 234.32 g/mol
InChI Key: UBENVAHPSYMDLE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylacetamidomethylcysteine, also known as TMAO, is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. TMAO is formed in the liver through the oxidation of trimethylamine-N-oxide (TMAO) by flavin-containing monooxygenase 3 (FMO3). TMAO has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions.

Mechanism of Action

The exact mechanism of action of Trimethylacetamidomethylcysteine is not fully understood. However, it is believed that Trimethylacetamidomethylcysteine may promote the development of cardiovascular disease by increasing the deposition of cholesterol in the arterial wall and promoting the formation of atherosclerotic plaques. Trimethylacetamidomethylcysteine may also promote inflammation and oxidative stress, both of which are known to contribute to the development of cardiovascular disease.
Biochemical and Physiological Effects:
Trimethylacetamidomethylcysteine has been shown to have a variety of biochemical and physiological effects. Studies have shown that Trimethylacetamidomethylcysteine can alter lipid metabolism, promote inflammation, and increase oxidative stress. Trimethylacetamidomethylcysteine has also been shown to affect the function of various organs, including the liver, kidneys, and heart.

Advantages and Limitations for Lab Experiments

Trimethylacetamidomethylcysteine is a useful tool for studying the pathogenesis of various diseases. It can be used to induce the development of cardiovascular disease and kidney disease in animal models. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments. Trimethylacetamidomethylcysteine is a small molecule that can easily diffuse across cell membranes, which can make it difficult to target specific tissues or organs. Additionally, Trimethylacetamidomethylcysteine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on Trimethylacetamidomethylcysteine. One area of interest is the development of therapies that target Trimethylacetamidomethylcysteine to prevent the development of cardiovascular disease and kidney disease. Another area of interest is the development of new methods for synthesizing and measuring Trimethylacetamidomethylcysteine. Additionally, further research is needed to fully understand the mechanism of action of Trimethylacetamidomethylcysteine and its effects on various organs and systems in the body.
Conclusion:
In conclusion, Trimethylacetamidomethylcysteine is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. Trimethylacetamidomethylcysteine is synthesized in the liver and has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has a variety of biochemical and physiological effects and is a useful tool for studying the pathogenesis of various diseases. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments, and further research is needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

Trimethylacetamidomethylcysteine can be synthesized in the laboratory using a variety of methods. One common method involves the oxidation of Trimethylacetamidomethylcysteine with hydrogen peroxide or other oxidizing agents. Another method involves the reaction of Trimethylacetamidomethylcysteine with various reagents, such as acetic anhydride or acetyl chloride, to form Trimethylacetamidomethylcysteine derivatives.

Scientific Research Applications

Trimethylacetamidomethylcysteine has been the subject of extensive scientific research in recent years. Studies have shown that elevated levels of Trimethylacetamidomethylcysteine in the blood are associated with an increased risk of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has also been shown to be involved in the regulation of lipid metabolism and the immune system.

properties

CAS RN

125700-47-2

Product Name

Trimethylacetamidomethylcysteine

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

UBENVAHPSYMDLE-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O

SMILES

CC(C)(C)C(=O)NCNC(CS)C(=O)O

Canonical SMILES

CC(C)(C)C(=O)NCNC(CS)C(=O)O

synonyms

Cys-Tacm
trimethylacetamidomethylcysteine

Origin of Product

United States

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